1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea
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Overview
Description
1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is a synthetic organic compound that features a unique structure combining a cyclopentyl group, a hydroxyethyl group, and an indolinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized via a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indoline ring.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with an appropriate nucleophile.
Hydroxyethylation: The hydroxyethyl group can be introduced via a nucleophilic addition reaction, where an aldehyde or ketone reacts with an appropriate nucleophile to form the hydroxyethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea can undergo various types of chemical reactions, including:
Substitution: The indoline ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, nitro groups.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of hydroxyethyl derivatives.
Substitution: Formation of halogenated or nitro-substituted indoline derivatives.
Scientific Research Applications
1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea: shares structural similarities with other indoline derivatives, such as indomethacin and indole-3-acetic acid.
Uniqueness
Properties
IUPAC Name |
1-cyclopentyl-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-20-9-8-12-10-13(6-7-15(12)20)16(21)11-18-17(22)19-14-4-2-3-5-14/h6-7,10,14,16,21H,2-5,8-9,11H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUSQPBDWRTGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3CCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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